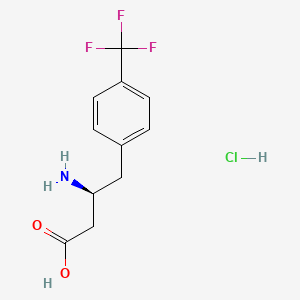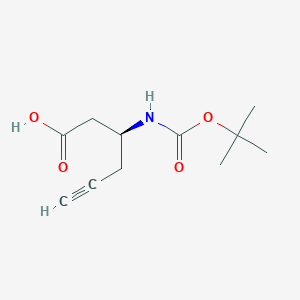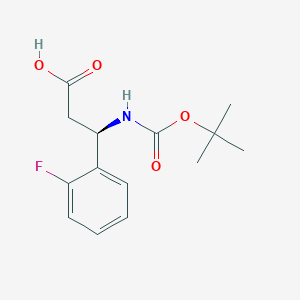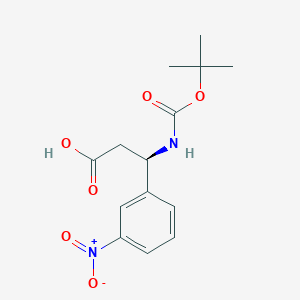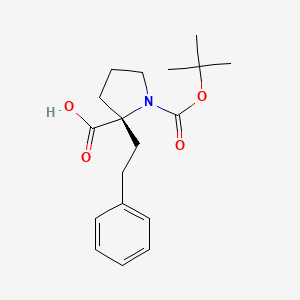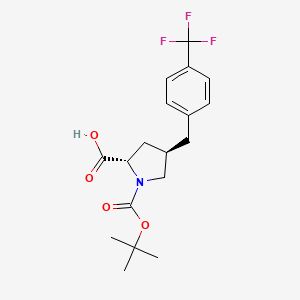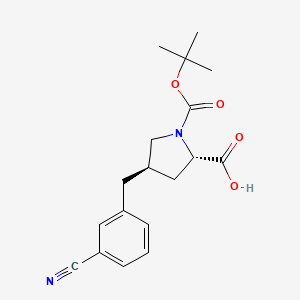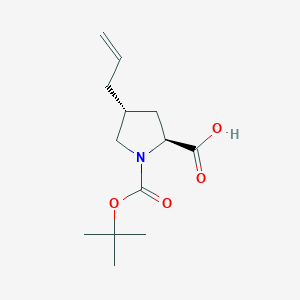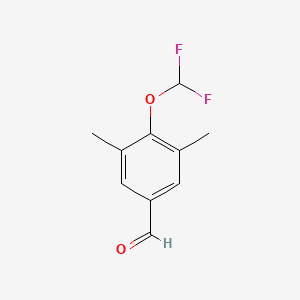
4-(二氟甲氧基)-3,5-二甲基苯甲醛
描述
4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde is a chemical compound with the molecular formula C8H6F2O2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde include a density of 1.3±0.1 g/cm3, boiling point of 234.7±30.0 °C at 760 mmHg, vapour pressure of 0.1±0.5 mmHg at 25°C, enthalpy of vaporization of 47.1±3.0 kJ/mol, flash point of 93.1±19.4 °C, and index of refraction of 1.498 .科学研究应用
Medicinal Chemistry: Anti-inflammatory Agents
The difluoromethoxy group in benzaldehyde derivatives has been explored for its potential in medicinal chemistry. Specifically, compounds like 4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde could be investigated for their efficacy as anti-inflammatory agents. This is due to the structural similarity with compounds that have shown inhibitory effects on inflammatory pathways .
Pulmonary Fibrosis Treatment
In the context of lung diseases, such as idiopathic pulmonary fibrosis, the difluoromethoxy moiety has been associated with the inhibition of epithelial–mesenchymal transformation (EMT). This process is crucial in the development of fibrosis. Therefore, derivatives of 4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde could be synthesized and evaluated for their therapeutic potential in treating pulmonary fibrosis .
Liquid Crystal Technology
The high polarity of the difluoromethoxy group, combined with aromatic stacking interactions, makes derivatives like 4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde valuable for the development of nematic liquid crystals. These materials are essential for the construction of liquid crystal displays, which are ubiquitous in modern electronic devices .
Agricultural Chemistry: Pesticides and Herbicides
The difluoromethoxy phenyl motif is also present in various pesticides and herbicides. The structural properties of 4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde could be utilized to develop new agrochemicals with improved efficacy and reduced environmental impact .
Antibacterial Research
Research into the antibacterial properties of difluoromethoxy compounds is ongoing4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde could serve as a precursor or active moiety in the development of new antibacterial agents, potentially addressing the growing issue of antibiotic resistance .
Anesthetic Formulations
The difluoromethoxy group has been studied in the context of anesthetic compounds. Given its pharmacological relevance, 4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde could be a candidate for the synthesis of novel anesthetic agents with potentially fewer side effects and better patient outcomes .
Enzyme Inhibition
Compounds with a difluoromethoxy group have been used as selective enzyme inhibitors. There is a possibility to explore 4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde for its enzyme inhibitory activity, which could lead to the development of new drugs for various diseases, including chronic obstructive pulmonary disease .
Material Science: Polymer Synthesis
The unique electronic properties of the difluoromethoxy group can influence the polymerization process, leading to polymers with specific characteristics4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde could be used in the synthesis of polymers with potential applications in biomedicine, electronics, and nanotechnology .
作用机制
Target of Action
A structurally similar compound, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (dgm), has been studied for its effects on transforming growth factor-β1 (tgf-β1) induced epithelial–mesenchymal transformation . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis .
Biochemical Pathways
The related compound dgm has been shown to affect the tgf-β1/smad pathway . This pathway is involved in the regulation of cell growth and differentiation .
Result of Action
The related compound dgm has been shown to attenuate tgf-β1-induced epithelial–mesenchymal transformation in a549 cells and bleomycin-induced pulmonary fibrosis in rats . This suggests that 4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde may have similar effects.
属性
IUPAC Name |
4-(difluoromethoxy)-3,5-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-6-3-8(5-13)4-7(2)9(6)14-10(11)12/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHMZDWYOXJTLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(F)F)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366636 | |
| Record name | 4-(difluoromethoxy)-3,5-dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
749920-58-9 | |
| Record name | 4-(difluoromethoxy)-3,5-dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



